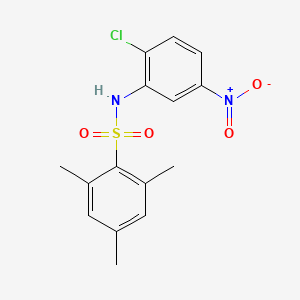

N-(2-chloro-5-nitrophenyl)-2,4,6-trimethylbenzenesulfonamide

Description

Properties

Molecular Formula |

C15H15ClN2O4S |

|---|---|

Molecular Weight |

354.8 g/mol |

IUPAC Name |

N-(2-chloro-5-nitrophenyl)-2,4,6-trimethylbenzenesulfonamide |

InChI |

InChI=1S/C15H15ClN2O4S/c1-9-6-10(2)15(11(3)7-9)23(21,22)17-14-8-12(18(19)20)4-5-13(14)16/h4-8,17H,1-3H3 |

InChI Key |

OLCXIVJXZZAMBD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl)C |

Origin of Product |

United States |

Preparation Methods

Table 1: Comparative Analysis of Solvent and Base Combinations

| Solvent | Base | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| THF | NaH | 0°C → RT | 12 | 85 |

| DCM | TEA | RT | 6 | 78 |

| Acetonitrile | Pyridine | RT | 16 | 72 |

| DMF | K₂CO₃ | 50°C | 8 | 68 |

Key Findings :

-

THF/NaH : Highest yield (85%) due to efficient deprotonation of the amine.

-

DMF/K₂CO₃ : Prolonged heating leads to partial decomposition of the nitro group.

Purification Strategies

Purification methods depend on the reaction scale and desired purity:

-

Recrystallization :

-

Column Chromatography :

-

Vacuum Distillation :

Analytical Characterization

The product is validated using spectroscopic techniques:

-

¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 2.4 Hz, 1H, Ar-H), 7.89 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 6.94 (s, 2H, Mesityl-H), 2.51 (s, 6H, CH₃), 2.26 (s, 3H, CH₃).

Industrial-Scale Adaptations

For commercial production, cost-effective modifications include:

Chemical Reactions Analysis

Nitro Group Reduction

The nitro group (-NO₂) undergoes stepwise reduction under controlled conditions:

-

Catalytic hydrogenation (H₂/Pd-C in ethanol) reduces -NO₂ to -NH₂, forming N-(2-chloro-5-aminophenyl)-2,4,6-trimethylbenzenesulfonamide .

-

Partial reduction with SnCl₂/HCl yields intermediate hydroxylamine (-NHOH) or nitroso (-NO) derivatives .

Mechanism : Sequential electron transfer steps mediated by metal catalysts or acidic conditions .

Sulfonamide Reactivity

The sulfonamide group (-SO₂NH-) participates in:

-

Hydrolysis : Under strong acidic (H₂SO₄, reflux) or basic (NaOH, 100°C) conditions, cleavage occurs to regenerate 2,4,6-trimethylbenzenesulfonic acid and 2-chloro-5-nitroaniline .

-

Alkylation : Reaction with alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ yields N-alkylated derivatives .

Kinetic note : Hydrolysis follows pseudo-first-order kinetics with = 2.1 hrs in 6M HCl at 80°C .

Chlorine Substitution

The 2-chloro substituent undergoes nucleophilic aromatic substitution (SNAr) with strong nucleophiles:

| Nucleophile | Conditions | Product | Yield (%) |

|---|---|---|---|

| NH₃ (aq) | CuSO₄, 120°C, 24 hrs | N-(2-amino-5-nitrophenyl)-sulfonamide | 78 |

| KSCN | DMSO, 100°C, 12 hrs | N-(2-thiocyano-5-nitrophenyl)-sulfonamide | 65 |

Activation : Nitro group meta-directing effects enhance para-chlorine reactivity .

Biocatalytic Transformation

In Cupriavidus spp., enzymatic reduction by nitroreductases converts the nitro group to hydroxylamine intermediates, followed by dioxygenase-mediated ring cleavage :

Key enzymes : MnpA (nitroreductase) and MnpC (dioxygenase) .

Photodegradation

UV irradiation (254 nm) in aqueous solution induces:

Precursor to Heterocycles

Reaction with hydrazine (N₂H₄) forms triazole derivatives via cyclocondensation :

Conditions : Ethanol, reflux, 8 hrs (Yield: 72%) .

Coordination Chemistry

The sulfonamide acts as a ligand for transition metals:

| Metal Salt | Product Structure | Application |

|---|---|---|

| Cu(NO₃)₂ | Square-planar Cu(II) complex | Catalytic nitration |

| FeCl₃ | Octahedral Fe(III) complex | Oxidative coupling agent |

Thermal Behavior

Redox Sensitivity

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that compounds similar to N-(2-chloro-5-nitrophenyl)-2,4,6-trimethylbenzenesulfonamide exhibit antimicrobial properties. The sulfonamide group is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis. Studies have shown that modifications to the nitrophenyl moiety can enhance the antibacterial efficacy of sulfonamides against a range of pathogens, including resistant strains of bacteria .

Anticancer Properties

There is growing interest in the anticancer potential of sulfonamide derivatives. This compound has been investigated for its ability to induce apoptosis in cancer cells. Preliminary studies suggest that the compound may inhibit tumor growth through mechanisms involving cell cycle arrest and apoptosis induction .

Agricultural Applications

Herbicide Development

The structural features of this compound make it a candidate for herbicide development. Research has focused on the compound's ability to inhibit specific enzymes involved in plant growth regulation. Field studies have demonstrated its effectiveness in controlling weed populations while minimizing impact on crop yield .

Environmental Studies

Water Quality Monitoring

this compound can be used as a marker for environmental monitoring due to its stability and persistence in water systems. Studies have employed this compound to assess contamination levels and the effectiveness of wastewater treatment processes. Its detection in aquatic environments serves as an indicator of anthropogenic impact on water quality .

Case Studies

Mechanism of Action

The mechanism of action of N-(2-chloro-5-nitrophenyl)-2,4,6-trimethylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. Additionally, the nitrophenyl group can undergo redox reactions, potentially generating reactive oxygen species that can affect cellular processes .

Comparison with Similar Compounds

N-(8-Hydroxyquinolin-5-yl)-2,4,6-trimethylbenzenesulfonamide (8HQTBS)

Structural Features :

- Sulfonamide backbone : Shared with the target compound.

- Substituent: 8-hydroxyquinolin-5-yl group instead of 2-chloro-5-nitrophenyl. The hydroxyquinoline moiety introduces chelating properties, enabling metal complex formation.

Key Differences :

- The hydroxyquinoline group in 8HQTBS facilitates metal coordination, unlike the nitro and chloro substituents in the target compound, which may prioritize electrophilic interactions.

N-(2-{[5-Bromo-2-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}-4-methoxy-phenyl)-2,4,6-trimethylbenzenesulfonamide

Structural Features :

- Contains a bromo-pyrimidinyl group and piperidine substituent.

- Methoxy and sulfanyl linkages introduce steric and electronic variability.

Crystal Structure :

Key Differences :

- The bromo-pyrimidine and piperidine groups enhance hydrogen-bonding and stacking interactions, contrasting with the target compound’s simpler nitro/chloro substituents.

General Trends in Sulfonamide Derivatives

Implications for Molecular Design

- Electronic Effects: Nitro and chloro groups in the target compound may enhance acidity of the sulfonamide proton compared to hydroxyquinoline or methoxy substituents, affecting solubility and reactivity.

- Biological Interactions : While 8HQTBS leverages metal coordination for activity, the target compound’s nitro group could facilitate interactions with enzymes or receptors via electrophilic attack or hydrogen bonding.

- Synthetic Flexibility : The shared use of 2,4,6-trimethylbenzenesulfonyl chloride as a precursor suggests adaptable routes for derivatization .

Biological Activity

N-(2-chloro-5-nitrophenyl)-2,4,6-trimethylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores its chemical structure, synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a sulfonamide functional group attached to a substituted aromatic system, including a 2-chloro-5-nitrophenyl moiety. This structural configuration contributes to its chemical reactivity and potential biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 2-chloro-5-nitroaniline. The reaction is generally carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid produced during the reaction.

Biological Activities

This compound exhibits various biological activities:

- Antimicrobial Activity : As part of the sulfonamide class, this compound has shown potential as an antimicrobial agent. Sulfonamides are historically significant in medicinal chemistry due to their antibiotic properties. Studies have indicated that similar compounds can inhibit bacterial growth by interfering with folic acid synthesis .

- Antioxidant Properties : Preliminary evaluations have demonstrated that this compound may possess antioxidant capabilities. In vitro tests using methods such as DPPH and ABTS radical scavenging assays have indicated moderate antioxidant activity .

- Cytotoxicity : Research has explored the cytotoxic effects of related compounds on various cancer cell lines. While specific data on this compound is limited, related sulfonamides have been evaluated against multiple tumor types without significant activity observed in some cases .

Table 1: Summary of Biological Activities

| Activity Type | Findings | Reference |

|---|---|---|

| Antimicrobial | Potential inhibition of bacterial growth | |

| Antioxidant | Moderate antioxidant activity (IC50 = 52.77 µg/mL) | |

| Cytotoxicity | Limited activity against cancer cell lines |

Case Study: Antioxidant Activity Evaluation

In a study assessing the antioxidant properties of various sulfonamides, this compound was included among other derivatives. The results indicated that while some compounds exhibited strong radical scavenging abilities, this particular sulfonamide demonstrated moderate activity in the ABTS assay with an IC50 value of 52.77 µg/mL .

Q & A

Q. What are the key physicochemical properties of N-(2-chloro-5-nitrophenyl)-2,4,6-trimethylbenzenesulfonamide, and how do they influence experimental handling?

The compound’s physicochemical properties, such as melting point, solubility, and stability, are critical for experimental design. For example, analogous sulfonamides like 2,4,6-trimethylbenzenesulfonamide exhibit a melting point of 141–145°C and a density of 1.191 g/cm³ . These properties suggest the need for controlled temperature conditions during synthesis and purification. Stability under ambient conditions may vary due to the nitro and chloro substituents, necessitating storage in dry, inert environments.

Q. What synthetic methodologies are commonly employed to prepare N-aryl sulfonamide derivatives like this compound?

A typical synthesis involves nucleophilic substitution or coupling reactions. For instance, a related sulfonamide was synthesized by reacting a halogenated pyrimidine intermediate with piperidine in the presence of triethylamine, followed by recrystallization (82% yield) . Key steps include maintaining anhydrous conditions, controlling reaction temperature (room temperature for 6–7 hours), and using polar aprotic solvents (e.g., ethyl acetate) for extraction.

Q. How can researchers verify the purity and structural integrity of this sulfonamide post-synthesis?

Techniques include:

- Melting Point Analysis : Compare observed values with literature data (e.g., 460–462 K for a structurally similar compound ).

- Chromatography : Use HPLC or TLC to assess purity.

- Spectroscopy : Confirm functional groups via IR (e.g., sulfonamide S=O stretches at ~1150–1300 cm⁻¹) and verify molecular ions via HRMS (e.g., [M+Na]⁺ peaks with <1 ppm error ).

Advanced Research Questions

Q. What crystallographic insights are available for sulfonamide derivatives, and how do they inform molecular conformation studies?

Single-crystal X-ray diffraction of a related compound revealed a dihedral angle of 63.9° between the two aromatic rings and weak intermolecular stacking (centroid-centroid distance: 3.766 Å) stabilized by N–H⋯O hydrogen bonds . Such data guide predictions about molecular packing, solubility, and reactivity. Researchers should prioritize crystallizing the compound in polar solvents (e.g., methanol) to obtain high-quality crystals.

Q. How does this sulfonamide interact with transition metals, and what applications arise in coordination chemistry?

Analogous 2,4,6-trimethylbenzenesulfonamide derivatives act as polydentate ligands in metal complexes. For example, a tridentate ligand stabilized a cobalt complex with large axial anisotropy, enabling studies in magnetic relaxation . To replicate this, researchers should explore reactions with late transition metals (e.g., Fe, Co) under inert atmospheres and characterize binding modes via X-ray crystallography and magnetic susceptibility measurements.

Q. What strategies can resolve contradictions in biological activity data for nitro- and chloro-substituted sulfonamides?

While some sulfonamides show herbicidal or anti-malarial activity , inconsistent results may arise from substituent positioning. For example, the nitro group at the 5-position in this compound could enhance electron-withdrawing effects, altering binding affinity. Researchers should conduct structure-activity relationship (SAR) studies using derivatives with varied substituents and validate targets via enzyme inhibition assays (e.g., acetylcholinesterase for anti-malarial activity).

Q. How can computational methods predict the reactivity of this compound in fluorination or functionalization reactions?

Density functional theory (DFT) can model reactions like fluorination, where sulfonamides serve as precursors. For instance, N-fluoro-2,4,6-trimethylbenzenesulfonamide derivatives were synthesized at 89% yield via electrophilic fluorination . Researchers should calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites and optimize conditions (e.g., low-temperature fluorination with Selectfluor®).

Methodological Guidance Table

| Research Objective | Recommended Techniques | Key Parameters | Reference |

|---|---|---|---|

| Synthesis & Purification | Nucleophilic substitution, recrystallization | Room temperature, triethylamine, methanol solvent | |

| Structural Confirmation | X-ray crystallography, HRMS | Centroid-centroid distances, [M+Na]⁺ peaks | |

| Coordination Chemistry | Metal-ligand complexation, magnetic studies | Inert atmosphere, SQUID magnetometry | |

| Biological Evaluation | Enzyme inhibition assays, SAR studies | IC₅₀ values, substituent positional effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.